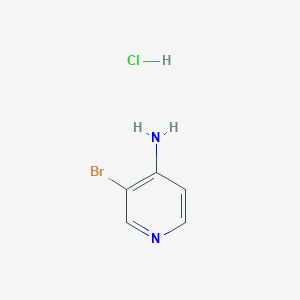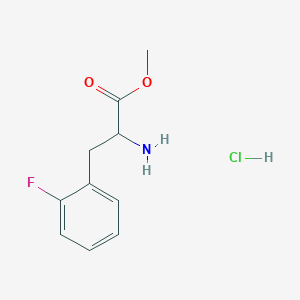![molecular formula C5H5N3O3 B14042395 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce various hydroxy derivatives.
Applications De Recherche Scientifique
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inducing conformational changes that affect their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
4-hydroxy-2-quinolones: These compounds share a similar hydroxy group and are known for their biological activities.
4-hydroxy-2,5-dimethylfuran-3(2H)-one: This compound has a similar hydroxy group and is studied for its role in flavor and fragrance chemistry.
Uniqueness: 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one is unique due to its specific pyrimidine ring structure and the presence of both hydroxy and hydroxyiminomethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H5N3O3 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5N3O3/c9-4-3(1-8-11)5(10)7-2-6-4/h1-2,11H,(H2,6,7,9,10)/b8-1- |
Clé InChI |
FIABSTHYYTZLPA-QPIMQUGISA-N |
SMILES isomérique |
C1=NC(=C(C(=O)N1)/C=N\O)O |
SMILES canonique |
C1=NC(=C(C(=O)N1)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
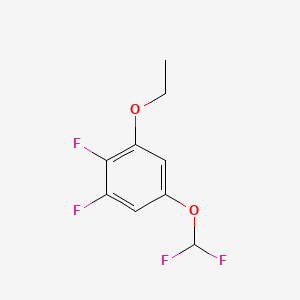
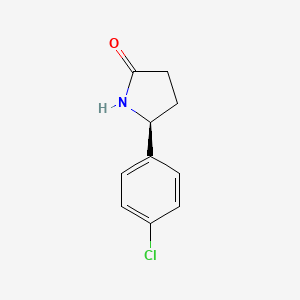
![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)
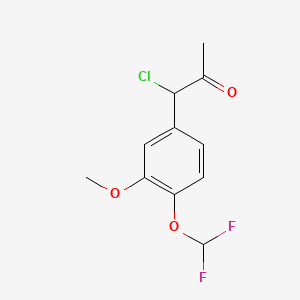
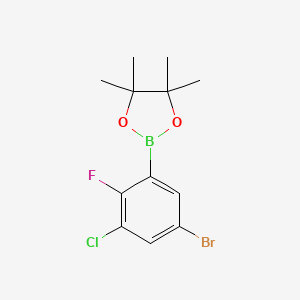
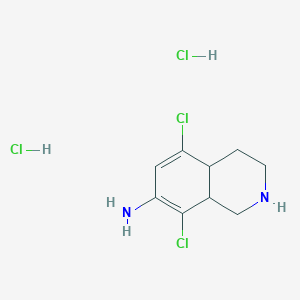
![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)


